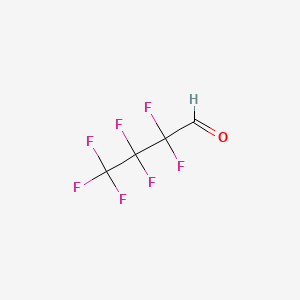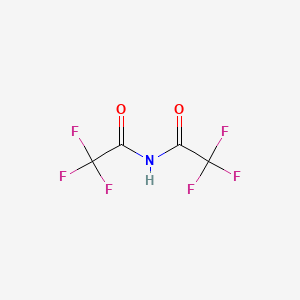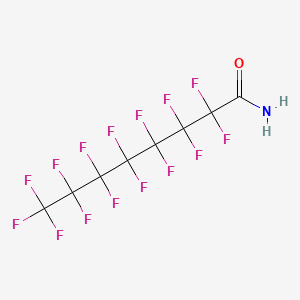
1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosil)citosina
Descripción general
Descripción
Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, clevudine is phosphorylated to its active metabolites, clevudine monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). Clevudine has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
Aplicaciones Científicas De Investigación
Monitoreo de la Proliferación Celular
1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosil)citosina (FMAU) es una sonda PET establecida que se utiliza para monitorear la proliferación celular . Esta aplicación es particularmente útil en el campo de la oncología, donde la comprensión de la tasa de crecimiento celular puede proporcionar información valiosa sobre la progresión del cáncer.
Síntesis Radionuclear Mejorada
La síntesis de FMAU es un proceso complejo que tradicionalmente ha involucrado múltiples pasos, lo que dificulta su automatización para aplicaciones clínicas . Sin embargo, investigaciones recientes han reportado el uso de catalizadores de Friedel-Crafts para una síntesis mejorada de FMAU, que incluye una condición de reacción de un solo paso significativamente simplificada .
Imágenes de Tumores
FMAU se ha utilizado en imágenes PET para detectar y estadificar tumores viables y proliferantes . La cinética de FMAU se estudió utilizando PET para determinar el enfoque más apropiado y sencillo para la adquisición y el análisis de imágenes .
Relación de Retención Tumoral (TRR)
El concepto de relación de retención tumoral (TRR) se ha introducido y validado utilizando FMAU . La TRR se calcula como el área bajo la curva de captación de FMAU tumoral dividida por el producto del AUC de FMAU sanguíneo y el tiempo . Esto proporciona una opción de imagen tumoral más simple y corta .
Metabolismo Cinético
La imagenología PET de FMAU se utiliza en farmacocinética, que incluye el seguimiento de compuestos marcados en el cuerpo con mediciones cuantitativas de los trazadores en los tejidos .
Desarrollo de Protocolos Automatizados
Los procedimientos actuales de varios pasos para sintetizar FMAU son largos, lo que da como resultado un bajo rendimiento radioquímico y aplicaciones inconvenientes para la clínica . Se han desarrollado métodos de síntesis mejorados para hacer que el proceso sea más eficiente y adecuado para la automatización .
Mecanismo De Acción
Target of Action
FMAU, also known as Clevudine, is a thymidine analog . Its primary target is thymidine kinase , an enzyme that plays a crucial role in the DNA synthesis pathway. Thymidine kinase phosphorylates thymidine, preparing it for incorporation into DNA .
Mode of Action
FMAU is phosphorylated by thymidine kinase and subsequently incorporated into DNA . This process is essential for the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The primary biochemical pathway affected by FMAU is the DNA synthesis pathway . By being incorporated into DNA, FMAU can influence the replication of DNA, which is a critical process in cell proliferation . FMAU is preferably phosphorylated by thymidine kinase 2 (TK2) and can track TK2 activity and mitochondrial mass in cellular stress .
Pharmacokinetics
The pharmacokinetics of FMAU have been studied in various settings . In blood and urine, more than 95% of the activity was present as intact FMAU at the end of the studies . This indicates that FMAU is resistant to degradation, which could enhance its bioavailability .
Result of Action
The result of FMAU’s action can be observed through imaging techniques such as positron emission tomography (PET) . Active tumors in various organs were clearly visualized with standardized uptake values (SUVs), indicating the compound’s effect at the molecular and cellular levels . FMAU is selectively retained in DNA of the proliferating tissues .
Action Environment
The action of FMAU can be influenced by various environmental factors. For instance, the physiological uptake by the liver and kidneys can limit the visualization of FMAU in the upper abdomen . Moreover, the compound’s action can be affected by cellular stress, as FMAU can track TK2 activity and mitochondrial mass in such conditions .
Análisis Bioquímico
Biochemical Properties
Clevudine plays a crucial role in biochemical reactions by acting as a nucleoside analog reverse transcriptase inhibitor. It is efficiently phosphorylated to its active triphosphate form within cells, which then inhibits the HBV polymerase enzyme. This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication . Clevudine interacts with several biomolecules, including enzymes such as DNA polymerase and reverse transcriptase, as well as proteins involved in nucleotide metabolism. The nature of these interactions involves competitive inhibition, where clevudine competes with natural nucleosides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .
Cellular Effects
Clevudine has significant effects on various types of cells and cellular processes. In hepatocytes, clevudine is phosphorylated to its active triphosphate form, which inhibits HBV replication. This inhibition leads to a reduction in viral load and an improvement in liver function . Additionally, clevudine has been shown to impair mitochondrial function and glucose-stimulated insulin secretion in insulin-releasing cells, such as INS-1E cells. This impairment is associated with mitochondrial DNA depletion and reduced mitochondrial activity, which can lead to the development of diabetes in patients receiving long-term clevudine treatment .
Molecular Mechanism
The molecular mechanism of clevudine involves its conversion to the active triphosphate form within cells. This active form inhibits the HBV polymerase enzyme by competing with natural nucleosides for incorporation into the viral DNA. Once incorporated, clevudine causes chain termination, preventing further elongation of the viral DNA strand . Additionally, clevudine has been shown to inhibit DNA polymerase-γ, a nuclear-encoded polymerase important for mitochondrial DNA replication. This inhibition can lead to mitochondrial toxicity and associated side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clevudine have been observed to change over time. Clevudine exhibits potent antiviral activity with a marked post-treatment antiviral effect. Long-term treatment with clevudine can lead to the development of resistance and myopathy in some cases . The stability and degradation of clevudine in vitro and in vivo have been studied, with findings indicating that clevudine maintains its antiviral activity over extended periods, but resistance can develop with prolonged use .
Dosage Effects in Animal Models
The effects of clevudine vary with different dosages in animal models. Studies have shown that clevudine exhibits dose-dependent antiviral activity, with higher doses leading to greater reductions in viral load . High doses of clevudine can also lead to adverse effects, such as mitochondrial toxicity and myopathy. In animal models, clevudine has been shown to cause dose-dependent decreases in mitochondrial DNA copy number and mitochondrial function, which can lead to impaired cellular metabolism and insulin secretion .
Metabolic Pathways
Clevudine is involved in several metabolic pathways, including its phosphorylation to the active triphosphate form. This phosphorylation is carried out by cellular kinases, and the active triphosphate form inhibits the HBV polymerase enzyme . Additionally, clevudine undergoes intracellular and intramitochondrial phosphorylation, which can lead to mitochondrial toxicity and associated side effects . The metabolic pathways of clevudine also involve its interaction with enzymes such as DNA polymerase and reverse transcriptase, which are crucial for its antiviral activity .
Transport and Distribution
Clevudine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active triphosphate form . The distribution of clevudine within cells is influenced by its interaction with cellular proteins and transporters, which can affect its localization and accumulation. Studies have shown that clevudine accumulates in the liver, where it exerts its antiviral effects .
Subcellular Localization
The subcellular localization of clevudine is primarily within the mitochondria and the nucleus. In the mitochondria, clevudine inhibits DNA polymerase-γ, leading to mitochondrial DNA depletion and impaired mitochondrial function . In the nucleus, clevudine inhibits the HBV polymerase enzyme, preventing viral DNA synthesis and replication . The localization of clevudine within these subcellular compartments is crucial for its antiviral activity and associated side effects.
Propiedades
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJCSTXCAQSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861432 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69256-17-3 | |
| Record name | NSC678516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clevudine exert its antiviral effect against HBV?
A1: Clevudine is a nucleoside reverse transcriptase inhibitor (NRTI) that disrupts HBV replication by targeting the viral polymerase enzyme. [] Once inside the cell, clevudine is phosphorylated to its active triphosphate form, clevudine triphosphate. [] Clevudine triphosphate acts as a noncompetitive inhibitor of HBV polymerase, meaning it doesn't directly compete with natural nucleotides for binding sites. [] Instead, it binds to the polymerase and distorts its active site, preventing essential steps in viral DNA synthesis. [] This includes the protein priming process, where the polymerase uses itself as a primer to initiate DNA synthesis, and the DNA chain elongation process. []
Q2: How does the mechanism of action of clevudine differ from other NRTIs?
A2: Unlike chain-terminating NRTIs, which are incorporated into viral DNA and halt further extension, clevudine triphosphate inhibits HBV polymerase without being incorporated itself. [] This unique mechanism contributes to clevudine's potent and prolonged antiviral activity, leading to sustained suppression of HBV DNA even after treatment cessation. [, ]
Q3: What is the significance of clevudine's ability to reduce covalently closed circular DNA (cccDNA)?
A3: cccDNA plays a crucial role in HBV persistence, as it serves as the template for viral transcription and replication. [] Clevudine has demonstrated significant reductions in cccDNA levels in animal models, suggesting its potential to contribute to a functional cure for chronic HBV infection. [, ]
Q4: How effective is clevudine in suppressing HBV DNA in clinical studies?
A4: Clinical trials have shown that clevudine effectively suppresses HBV DNA in both HBeAg-positive and HBeAg-negative patients with chronic HBV infection. [, , , , , ] In a study of treatment-naïve patients, 59% of HBeAg-positive patients and 92% of HBeAg-negative patients achieved undetectable HBV DNA levels after 24 weeks of clevudine treatment. [] These results highlight the potent antiviral activity of clevudine in clinical settings.
Q5: What is the duration of HBV DNA suppression after clevudine treatment?
A5: A notable characteristic of clevudine is its ability to maintain antiviral activity even after treatment discontinuation. [, ] Studies have reported sustained suppression of HBV DNA for several months post-treatment, a feature not commonly observed with other NRTIs. [, , ] This sustained response may be attributed to clevudine's long intracellular half-life and unique mechanism of action. [, ]
Q6: What are the potential adverse effects associated with long-term clevudine therapy?
A6: While generally well-tolerated, long-term clevudine therapy has been associated with the development of myopathy, a muscle disorder characterized by muscle weakness and elevated creatine kinase levels. [, , , , ] This adverse effect appears to be reversible upon clevudine discontinuation. [, ]
Q7: Are there any known risk factors for developing clevudine-induced myopathy?
A7: While the exact mechanisms underlying clevudine-induced myopathy are still being investigated, research suggests that long-term clevudine therapy can lead to depletion of mitochondrial DNA in skeletal muscle, contributing to mitochondrial myopathy. [] Close monitoring of muscle function and creatine kinase levels is crucial during clevudine treatment. []
Q8: What are the known mechanisms of resistance to clevudine?
A8: Prolonged clevudine therapy can lead to the emergence of viral resistance, primarily associated with mutations in the HBV polymerase gene. [, , , ] The most commonly observed mutation is rtM204I, which has also been implicated in resistance to other NRTIs like lamivudine. [, ] Other mutations, such as rtL180M, have also been reported. []
Q9: Does prior lamivudine exposure influence the development of clevudine resistance?
A9: Yes, patients previously treated with lamivudine may be at a higher risk of developing clevudine resistance. [, ] The presence of lamivudine-resistant HBV strains, even as minor populations, can contribute to rapid selection for clevudine resistance. [] This highlights the importance of obtaining a detailed treatment history before initiating clevudine therapy.
Q10: What are the future research directions for clevudine in HBV treatment?
A10: Current research is exploring the potential of clevudine in combination therapies to enhance antiviral efficacy and reduce resistance development. [, ] Additionally, next-generation ASPINs, like ATI-2173, are being developed with the aim of improving the pharmacokinetic profile and potentially eliminating the risk of myopathy associated with clevudine. [, , ] Further studies are needed to fully elucidate the long-term efficacy and safety of clevudine-containing regimens and their potential contribution to HBV cure strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















